Cas no 54396-44-0 (2-Methyl-3-(trifluoromethyl)aniline)

2-Methyl-3-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-3-trifluoromethylaniline
- MABTF
- 2-METHYL-3-(TRIFLUOROMETHYL)ANILINE
- 2-METHYL-3-TRIFLUOROMETHYL-PHENYLAMINE
- 3-TRIFLUOROMETHYL-O-TOLUIDINE
- 3-PERFLUOROMETHYL-2-METHYLANILINE
- 3-AMINO-2-METHYLBENZOTRIFLUORIDE
- 2-Methyl-3-Amino Benzotrifluoride
- 2-methyl-3-thifluoromethylaniline
- 2-methyl-3-trifluoromethylaniline(MTA)
- 2-Amino-6-trifluoromethyl toluene
- 2-Methyl-3-(trifluoromethyl)benzenamine
- 2-Methyl-3-Trifluoromethylanil
- 2-methyl-3-trifluoromethylaniline (intermediate of flunixin)
- 2-Amino-6-(trifluoromethyl)toluene
- 3-Amino-2-methyl benzotrifluoride
- 3-(Trifluoromethyl)-o-toluidine
- Benzenamine, 2-methyl-3-(trifluoromethyl)-
- 2-methyl-3(trifluoromethyl)aniline
- 2-methyl-3-trifluoromethyl aniline
- 2-methyl-3-(trifluoromethyl)phenylamine
- 569607266B
- 2-Methyl-3-(triflu
- SB37605
- W-105631
- FLUNIXIN MEGLUMINE IMPURITY B [EP IMPURITY]
- TRIFLUOROMETHYL TOLUIDINE
- Tox21_113763
- AKOS005257844
- Z1203162108
- NS00056122
- DTXCID0031558
- InChI=1/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3
- Flunixin impurity B
- 2-METHYL-3-AMINOBENZOTRIFLUORIDE
- NCGC00253636-01
- 2-methyl-3-(trifluromethyl)aniline
- EINECS 259-145-5
- CL8400
- CHEMBL3186056
- 2-Methyl-3-(trifluoromethyl)aniline, 95%
- SR-01000944805-1
- M1328
- TWLDBACVSHADLI-UHFFFAOYSA-
- 2-methyl-3-aminobenzo-trifluoride
- SY020386
- FT-0640245
- Q27261389
- 2-METHYL-3-TRIFLUORO METHYL ANILINE
- CAS-54396-44-0
- EN300-99529
- SCHEMBL330603
- 3-(trifluoromethyl)-2-methylbenzenamine
- SR-01000944805
- UNII-569607266B
- PS-8607
- AC-6879
- CS-W002448
- Flunixin impurity B, European Pharmacopoeia (EP) Reference Standard
- MFCD00153216
- A7904
- AM20060332
- 54396-44-0
- DTXSID9057769
- HY-W002448
- DB-261304
- 2-Methyl-3-(trifluoromethyl)aniline
-
- MDL: MFCD00153216
- インチ: 1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3
- InChIKey: TWLDBACVSHADLI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C([H])C([H])=C(C=1C([H])([H])[H])N([H])[H])(F)F
- BRN: 2832865
計算された属性
- せいみつぶんしりょう: 175.06100
- どういたいしつりょう: 175.061
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: けっしょうふんまつ
- 密度みつど: 1.292
- ゆうかいてん: 38-42 °C (lit.)
- ふってん: 203°C at 760 mmHg
- フラッシュポイント: 華氏温度:204.8°f
摂氏度:96°c - 屈折率: 1.38
- PSA: 26.02000
- LogP: 3.17720
- ようかいせい: 不溶性
2-Methyl-3-(trifluoromethyl)aniline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- 危険レベル:6.1
- セキュリティ用語:S26;S36
2-Methyl-3-(trifluoromethyl)aniline 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Methyl-3-(trifluoromethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20009-1g |
2-Methyl-3-(trifluoromethyl)aniline, 98% |
54396-44-0 | 98% | 1g |
¥621.00 | 2023-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | SL291-500g |
3-Amino-2-methylbenzotrifluoride |
54396-44-0 | 97% | 500g |
¥2695.0 | 2022-06-10 | |
Oakwood | 006839-5g |
2-Methyl-3-(trifluoromethyl)aniline |
54396-44-0 | 98% | 5g |
$10.00 | 2024-07-19 | |
abcr | AB108431-100 g |
2-Methyl-3-(trifluoromethyl)aniline, 98%; . |
54396-44-0 | 98% | 100g |
€153.90 | 2023-01-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1328-1g |
3-Amino-2-methylbenzotrifluoride |
54396-44-0 | 99.0%(GC) | 1g |
¥405.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65220-5g |
2-Methyl-3-(trifluoromethyl)aniline |
54396-44-0 | 5g |
¥36.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2823-50MG |
2-Methyl-3-(trifluoromethyl)aniline |
54396-44-0 | 50mg |
¥4552.24 | 2025-01-16 | ||
Apollo Scientific | PC3243-5g |
3-Amino-2-methylbenzotrifluoride |
54396-44-0 | 98% | 5g |
£10.00 | 2023-01-08 | |
Apollo Scientific | PC3243-25g |
3-Amino-2-methylbenzotrifluoride |
54396-44-0 | 98% | 25g |
£16.00 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000444 |
54396-44-0 | ¥1556.7 | 2023-01-13 |
2-Methyl-3-(trifluoromethyl)aniline サプライヤー
2-Methyl-3-(trifluoromethyl)aniline 関連文献
-
Yujian Mao,Jing Jiang,Dandan Yuan,Xiuzhen Chen,Yanan Wang,Lihong Hu,Yinan Zhang Chem. Sci. 2022 13 2900
2-Methyl-3-(trifluoromethyl)anilineに関する追加情報
2-Methyl-3-(trifluoromethyl)aniline (CAS No. 54396-44-0): A Versatile Intermediate in Modern Organic Synthesis
2-Methyl-3-(trifluoromethyl)aniline (CAS No. 54396-44-0) is a fluorinated aromatic amine with significant applications in pharmaceutical, agrochemical, and material science industries. This compound, characterized by its methyl and trifluoromethyl substituents on the aniline ring, exhibits unique electronic and steric properties that make it a valuable building block for heterocyclic synthesis and drug discovery. Recent trends in AI-driven molecular design and green chemistry have further amplified interest in this intermediate, as researchers explore its potential in high-performance materials and catalysis.
The structural features of 2-Methyl-3-(trifluoromethyl)aniline contribute to its reactivity in palladium-catalyzed cross-coupling reactions, a topic frequently searched in academic databases like SciFinder and Reaxys. Its electron-deficient aromatic ring (due to the -CF3 group) enables selective functionalization at the ortho and para positions, a property leveraged in pharmaceutical intermediates for kinase inhibitors and anti-inflammatory agents. Industry reports highlight its growing demand in OLED materials, where fluorinated aromatics enhance electron transport properties—a hot topic in advanced display technologies.
From a synthetic perspective, this compound addresses several green chemistry principles by enabling atom-efficient routes to complex molecules. A 2023 study in Journal of Fluorine Chemistry demonstrated its use in flow chemistry systems, reducing solvent waste—a key concern for environmentally conscious manufacturers. Searches for "sustainable trifluoromethylation" and "CF3-containing building blocks" have surged by 40% year-over-year (Google Trends), reflecting industry shifts toward eco-friendly fluorination methods.
Analytical characterization of CAS 54396-44-0 typically involves HPLC purity analysis (≥98%), GC-MS for volatile impurities, and 19F NMR to verify the trifluoromethyl group—techniques commonly queried in spectroscopy forums. Its stability under inert atmosphere storage makes it preferable over more reactive fluorinated amines, with safety data sheets emphasizing standard amine handling protocols. Notably, its low acute toxicity (LD50 >2000 mg/kg, OECD 420) positions it favorably compared to halogenated analogs in REACH compliance discussions.
Emerging applications include its role as a ligand precursor in transition metal catalysis, particularly for C-F bond activation—a cutting-edge area in catalytic defluorination research. Patent analysis reveals a 15% annual increase in filings referencing this compound, especially in electronic material patents (WIPO, 2023). The meta-substitution pattern of its functional groups creates steric hindrance that influences molecular stacking in crystalline materials, a property exploited in organic semiconductors development.
For quality control, suppliers typically provide certificates of analysis detailing residual solvent levels (often <1% ethyl acetate) and heavy metal content (<10 ppm by ICP-MS). These specifications align with ICH Q3C guidelines, a frequent search term among quality assurance professionals. The compound's melting point range (32-35°C) and boiling point (248°C at 760 mmHg) make it compatible with both solution-phase and melt-processing techniques—technical details often requested in material science forums.
In medicinal chemistry, the 2-methyl-3-trifluoromethylaniline scaffold appears in several preclinical candidates targeting G-protein coupled receptors (GPCRs), as disclosed in recent Bioorganic & Medicinal Chemistry Letters publications. Its lipophilicity (calculated logP ~2.1) and metabolic stability make it attractive for CNS drug design, though researchers should consider potential hERG inhibition risks common to aromatic amines—an important consideration in early-stage toxicity screening programs.
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